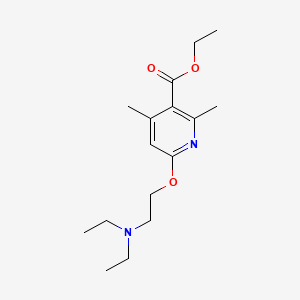
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, an ethyl ester group, and a diethylaminoethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester involves several steps. One common synthetic route includes the esterification of 3-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then reacted with 2-(diethylamino)ethanol under basic conditions to introduce the diethylaminoethoxy group. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene or dichloromethane .
Analyse Des Réactions Chimiques
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group can interact with biological receptors or enzymes, leading to modulation of their activity. The compound may also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert their effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester can be compared with other pyridinecarboxylic acid derivatives such as:
Nicotinic acid (3-Pyridinecarboxylic acid): Known for its role as a vitamin (Niacin) and its use in treating hyperlipidemia.
Isonicotinic acid (4-Pyridinecarboxylic acid): Used as an intermediate in the synthesis of various pharmaceuticals, including anti-tuberculosis drugs.
Picolinic acid (2-Pyridinecarboxylic acid): Studied for its potential role in metal ion chelation and its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acid derivatives.
Propriétés
Numéro CAS |
18617-57-7 |
|---|---|
Formule moléculaire |
C16H26N2O3 |
Poids moléculaire |
294.39 g/mol |
Nom IUPAC |
ethyl 6-[2-(diethylamino)ethoxy]-2,4-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H26N2O3/c1-6-18(7-2)9-10-21-14-11-12(4)15(13(5)17-14)16(19)20-8-3/h11H,6-10H2,1-5H3 |
Clé InChI |
JZSQKBFTMGAWNM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=NC(=C(C(=C1)C)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


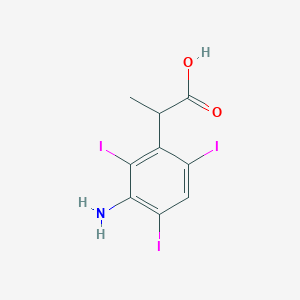


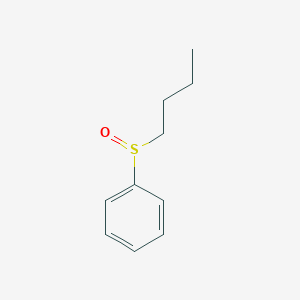
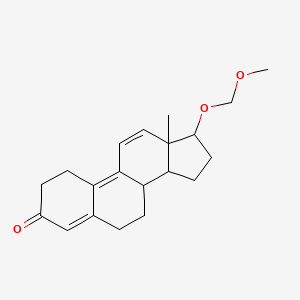
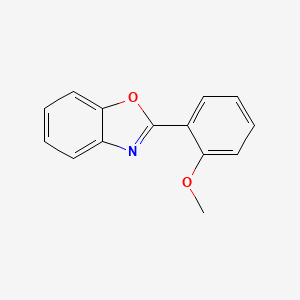
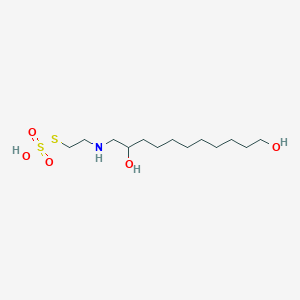


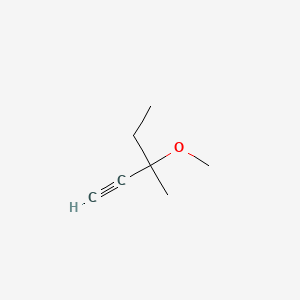

![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)


